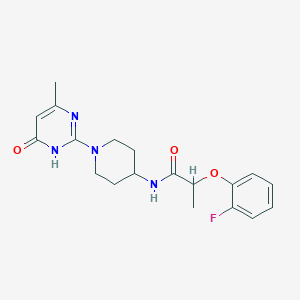

2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3/c1-12-11-17(25)23-19(21-12)24-9-7-14(8-10-24)22-18(26)13(2)27-16-6-4-3-5-15(16)20/h3-6,11,13-14H,7-10H2,1-2H3,(H,22,26)(H,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUOJCYLGQBLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 347.39 g/mol. The structure features a fluorophenoxy group and a piperidine moiety, contributing to its biological interactions.

Research indicates that this compound may act on various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in neurotransmission.

Key Mechanisms:

- GPCR Interaction : The compound's design allows it to potentially modulate GPCR activity, influencing pathways related to mood and cognition.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be conclusively identified.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits moderate affinity for selected GPCRs. For instance, studies involving radioligand binding assays indicated that it can act as an antagonist at dopamine D2 receptors, which are implicated in various psychiatric disorders.

In Vivo Studies

Animal models have been employed to assess the pharmacological profile of the compound. Notably:

- Behavioral Tests : In rodent models, administration of the compound resulted in reduced hyperactivity and improved cognitive performance in memory tasks.

- Dose-Response Relationships : Efficacy was observed at doses ranging from 10 to 100 mg/kg, indicating a potential therapeutic window for further development.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂FN₃O₂ |

| Molecular Weight | 347.39 g/mol |

| Affinity (Dopamine D2) | Moderate (exact Kd values pending) |

| Effective Dose Range | 10 - 100 mg/kg |

Case Studies

- Study on Cognitive Effects : A study published in Journal of Medicinal Chemistry evaluated the cognitive-enhancing properties of similar compounds. The findings suggested that modifications to the piperidine structure could enhance memory consolidation effects.

- Antipsychotic Activity : Another investigation focused on compounds with similar structures reported significant reductions in symptoms of psychosis in animal models, supporting the hypothesis that this class of compounds could be beneficial in treating schizophrenia.

Comparison with Similar Compounds

Key Observations:

- Fluorine Positioning: The target compound’s ortho-fluorophenoxy group contrasts with para-fluorine substitutions in analogs (e.g., 4-fluorobenzyl in ).

- Piperidine vs. Sulfanyl/Sulfamoyl : The piperidine ring in the target compound replaces sulfanyl or sulfamoyl groups found in analogs, likely altering solubility and binding interactions (e.g., basic piperidine nitrogen vs. polar sulfonamide) .

- Dihydropyrimidinone Core: Shared across all compounds, this core is critical for hydrogen bonding with enzymes (e.g., dihydroorotate dehydrogenase [DHODH]) and antimicrobial activity .

Pharmacological Implications

- Antimicrobial Activity: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antibacterial and antifungal properties, attributed to pyrimidine-mediated interference with microbial DNA/RNA synthesis . The target compound’s piperidine and fluorophenoxy groups may enhance membrane penetration and target affinity.

- Enzyme Inhibition: Dihydropyrimidinone derivatives are known DHODH inhibitors (e.g., teriflunomide). The target compound’s 4-methyl group and fluorophenoxy side chain could optimize interactions with the enzyme’s hydrophobic pocket .

Crystallographic and Conformational Analysis

- Crystal Packing : Analogs such as those in rely on weak C–H⋯O and C–H⋯π interactions for stability. The target compound’s piperidine ring may introduce additional hydrogen-bonding opportunities, influencing crystal packing and solubility.

- Dihedral Angles: In , dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) affect molecular conformation. The target compound’s piperidine linkage may reduce torsional strain compared to aminomethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.